Eletriptan-d3 - 1287040-94-1

Eletriptan-d3

Catalog Number: EVT-1439943
CAS Number: 1287040-94-1
Molecular Formula: C22H26N2O2S
Molecular Weight: 385.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Eletriptan Hydrobromide

Compound Description: Eletriptan hydrobromide is a triptan medication specifically designed to target the 5-hydroxytriptamine1B/1D (5-HT1B/1D) receptor. [] This interaction leads to vasoconstriction, particularly in intracranial blood vessels, which is believed to be a key mechanism in alleviating migraine headaches. [, ] Eletriptan hydrobromide also acts on 5-HT1D receptors located on sensory nerve endings within the trigeminal system, inhibiting the release of pro-inflammatory neuropeptides. [] The combined effects on blood vessels and sensory nerves contribute to its efficacy in relieving pain and associated symptoms of migraine headaches. [, ]

Sumatriptan

Compound Description: Sumatriptan, administered as an injection, is a triptan medication recognized for its rapid and effective relief of migraine headaches. [] Like eletriptan hydrobromide, it exerts its therapeutic effects by acting as a selective agonist at 5-HT1B/1D receptors. [] This mechanism of action highlights sumatriptan's ability to induce vasoconstriction and modulate the release of pain-transmitting neuropeptides.

Relevance: Sumatriptan belongs to the same chemical class as Eletriptan-d3, the triptans, which are all selective agonists of 5-HT1B/1D receptors. [] This shared mechanism of action suggests structural similarities between these compounds, particularly in the regions responsible for binding to and activating the 5-HT1B/1D receptors.

Zolmitriptan

Compound Description: Zolmitriptan is another triptan medication clinically proven to effectively alleviate migraine symptoms. [] It shares the same mechanism of action as other triptans, acting as a selective agonist at 5-HT1B/1D receptors. [] This interaction leads to vasoconstriction and the modulation of neurotransmitter release, ultimately providing relief from migraine pain.

Relevance: Similar to sumatriptan, zolmitriptan's classification as a triptan, specifically a selective agonist of 5-HT1B/1D receptors, indicates structural similarities to Eletriptan-d3. [] These compounds likely share a core structure that allows for effective binding to the 5-HT1B/1D receptors.

Rizatriptan

Compound Description: Rizatriptan is a triptan medication widely recognized for its efficacy in treating migraine headaches. [] It effectively relieves migraine pain by acting as a selective agonist at 5-HT1B/1D receptors, leading to vasoconstriction and modulation of neurotransmitter release. []

Relevance: As a triptan medication, rizatriptan shares the same mechanism of action as Eletriptan-d3, suggesting structural similarities between them. [] This shared characteristic highlights the importance of the triptan core structure in targeting 5-HT1B/1D receptors for migraine treatment.

Bromocriptine

Compound Description: Bromocriptine is a dopamine agonist that primarily targets dopamine D2 receptors. [] While its primary therapeutic use is in treating Parkinson’s disease, it has also been investigated as a potential alternative for managing impulse-control disorders associated with dopamine D3 receptor stimulation by drugs like pramipexole. [] Clinical observations suggest that temporarily substituting pramipexole with bromocriptine may alleviate or even reverse impulsive behaviors linked to selective D3 stimulation, while concurrently maintaining the necessary D2 stimulation for anti-Parkinsonian effects. []

Relevance: While not directly a triptan, bromocriptine's interaction with the dopamine system, particularly its ability to alleviate impulse-control disorders potentially linked to D3 receptors, makes it relevant to understanding the broader pharmacological effects of Eletriptan-d3 and its potential interactions within the brain. [] Further investigation is necessary to determine if any direct interplay exists between the mechanisms of these compounds.

Relevance: Pramipexole’s affinity for dopamine D3 receptors and its association with impulse-control disorders provide insights into the potential off-target effects and broader pharmacological profile of Eletriptan-d3. [] Though structurally distinct, understanding how different compounds interact with the dopamine system, especially D3 receptors, is crucial for a comprehensive assessment of potential side effects and drug interactions.

Ropinirole

Compound Description: Ropinirole, similar to pramipexole, is a dopamine agonist primarily utilized in the treatment of Parkinson's disease. [] This medication exhibits a notable selectivity for dopamine D3 receptors compared to D2 receptors. [] This specific binding profile is thought to contribute to the development of impulse-control disorders, including compulsive behaviors and addictive tendencies, in a subset of patients undergoing ropinirole treatment. []

Relevance: Ropinirole's selectivity for D3 receptors and its association with impulse-control disorders, like pramipexole, provide further evidence for the potential involvement of D3 receptors in these behavioral side effects. [] Although structurally different from Eletriptan-d3, understanding these interactions within the dopamine system is important for evaluating the potential for similar effects with Eletriptan-d3.

Overview

Eletriptan-d3 is a deuterated form of eletriptan, a medication primarily used for the acute treatment of migraine attacks. As a member of the triptan class, which are tryptamine derivatives, eletriptan functions as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This compound is characterized by its ability to induce vasoconstriction in cranial blood vessels, thereby alleviating migraine symptoms. The introduction of deuterium in eletriptan-d3 enhances its pharmacokinetic properties, potentially improving metabolic stability and bioavailability.

Source

Eletriptan-d3 is synthesized through various chemical processes, which include modifications to existing synthetic routes for eletriptan. The deuteration process typically involves using deuterated solvents or reagents during synthesis to replace hydrogen atoms with deuterium.

Classification

Eletriptan-d3 falls under the classification of pharmaceutical compounds as a triptan. It is categorized as a selective serotonin receptor agonist, specifically targeting the 5-HT_1B and 5-HT_1D receptors. This classification is crucial for understanding its mechanism of action in treating migraines.

Synthesis Analysis

Methods

The synthesis of eletriptan-d3 can be achieved through several methods, including:

  1. Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazine with an appropriate ketone or aldehyde to form an indole structure, which serves as a precursor for eletriptan-d3 .
  2. Heck Reaction: A coupling reaction where bromoindole reacts with phenyl vinyl sulfone under palladium catalysis to form a key intermediate .
  3. Reduction Processes: The final steps often involve reducing intermediates using hydride reagents to yield the desired compound .

Technical Details

The synthetic route must ensure high enantiomeric purity and avoid dimer impurities. The use of asymmetric synthesis or optical resolution may be necessary to achieve the desired optical purity . The synthesis typically results in yields ranging from 40% to 75%, depending on the method employed and the purity of starting materials.

Molecular Structure Analysis

Structure

The molecular structure of eletriptan-d3 retains the core structure of eletriptan but includes deuterium atoms at specific positions. The general formula can be represented as C_18H_21D_3N_2O_2S, indicating the presence of three deuterium atoms.

Data

  • Molecular Weight: Approximately 307.42 g/mol.
  • Chemical Formula: C_18H_21D_3N_2O_2S.
  • Nuclear Magnetic Resonance (NMR): The NMR spectrum shows characteristic peaks corresponding to the protons and deuterons in the molecule, providing insight into its structural integrity .
Chemical Reactions Analysis

Reactions

Eletriptan-d3 undergoes several chemical reactions relevant to its synthesis and functionality:

  1. Acylation Reactions: Involves attaching acyl groups to form stable intermediates crucial for further transformations.
  2. Reduction Reactions: Key steps in converting intermediates into the final product, often using lithium aluminum hydride or similar reducing agents .
  3. Deuteration Reactions: Specific reactions designed to incorporate deuterium into the molecule without altering its pharmacological properties.

Technical Details

The reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield at each step. Conditions such as temperature, solvent choice, and reaction time are optimized for maximum efficiency .

Mechanism of Action

Process

Eletriptan-d3 acts primarily through agonism at serotonin receptors. Upon administration, it binds selectively to 5-HT_1B receptors located on cranial blood vessels, leading to vasoconstriction and relief from migraine symptoms. Additionally, it interacts with 5-HT_1D receptors on trigeminal neurons, inhibiting pro-inflammatory neuropeptide release.

Data

  • Affinity: Eletriptan exhibits higher affinity for these receptors compared to other triptans due to its structural features.
  • Pharmacokinetics: Deuteration potentially alters the metabolic pathway, leading to enhanced half-life and reduced clearance rates compared to non-deuterated versions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water.

Chemical Properties

Applications

Scientific Uses

Eletriptan-d3 is primarily utilized in pharmacological research focusing on migraine treatment efficacy and metabolic studies. Its unique isotopic labeling allows researchers to trace metabolic pathways more accurately in vivo and in vitro studies. Additionally, it may serve as a valuable tool in drug development processes aimed at enhancing therapeutic profiles through isotopic modification.

Introduction to Eletriptan-d3: Isotopologues in Pharmacological Research

Deuterated Pharmaceuticals: Principles and Applications in Drug Development

Deuterium, a stable, non-radioactive hydrogen isotope with one additional neutron, imparts distinctive biochemical properties when incorporated into pharmaceutical compounds. The fundamental principle underlying deuterated drugs leverages the deuterium kinetic isotope effect (DKIE), where the increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H) bonds. This bond strength difference arises from the lower zero-point vibrational energy of C-D bonds, creating a higher energy barrier for cleavage. Consequently, C-D bonds exhibit increased metabolic stability with bond dissociation energy differences of 1.2-1.5 kcal/mol compared to C-H bonds, translating to theoretical reaction rate reductions up to 9-fold (kH/kD) for primary isotope effects [3].

The strategic deployment of deuterium in pharmaceuticals serves multiple research and development applications:

  • Metabolic Pathway Modulation: Targeted deuteration at metabolic soft spots can significantly attenuate oxidative metabolism, particularly cytochrome P450 (CYP)-mediated transformations, reducing the formation of reactive or inactive metabolites. This principle underpins the development of FDA-approved deutetrabenazine and donafenib [3].
  • Pharmacokinetic Optimization: By diminishing first-pass metabolism, deuterated analogs often exhibit enhanced bioavailability and extended elimination half-lives, potentially enabling reduced dosing frequency and improved patient compliance.
  • Mechanistic Probing: Deuterated compounds serve as essential tools in mass spectrometry-based studies, enabling precise tracking of drug fate through in vitro and in vivo systems via distinctive isotopic signatures.
  • Toxicity Mitigation: By redirecting metabolic pathways away from the formation of toxic metabolites, deuteration can improve the safety profiles of drugs without altering their primary pharmacological targets.

The evolution of deuteration strategies has progressed from the "deuterium switch" approach—creating deuterated versions of marketed drugs—to the incorporation of deuterium in novel drug candidates during early discovery phases, exemplified by deucravacitinib (approved in 2022) [3]. Eletriptan-d3 emerges within this continuum as both a mechanistic probe and a potential therapeutic candidate optimized through isotopic engineering.

Structural and Isotopic Characterization of Eletriptan-d3

Eletriptan-d3 (chemical name: 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole-d3) is a tri-deuterated isotopologue where three hydrogen atoms are replaced by deuterium at specific molecular positions. Its systematic chemical characterization reveals:

  • Molecular Formula: C₂₂H₂₃D₃N₂O₂S
  • Molecular Weight: 385.54 g/mol (compared to 382.52 g/mol for non-deuterated eletriptan)
  • CAS Registry Number: 1287040-94-1
  • Chemical Structure: The deuterium atoms are specifically located on the N-methyl group of the pyrrolidine ring, replacing the three hydrogen atoms of the methyl group (-N-CD₃ instead of -N-CH₃) [1] [2] [10]. This strategic placement targets a known metabolic vulnerability site.
  • Isotopic Purity: Commercial preparations typically specify isotopic enrichment >95%, confirmed via HPLC and mass spectrometry [5] [8] [10].
  • Stereochemistry: Maintains the (R)-configuration at the 2-position of the pyrrolidine ring, identical to the parent drug, ensuring preserved receptor binding specificity.
  • Form: Typically supplied as the hydrobromide salt for research use [1] [2].

Table 1: Structural and Physicochemical Comparison of Eletriptan and Eletriptan-d3

PropertyEletriptanEletriptan-d3Significance
Molecular FormulaC₂₂H₂₆N₂O₂SC₂₂H₂₃D₃N₂O₂SIsotopic substitution confirmed by mass shift
Molecular Weight382.52 g/mol385.54 g/mol+3 Da mass difference detectable by mass spectrometry
CAS Number143322-58-11287040-94-1Unique identifier for deuterated analog
Deuterium Position(s)N/AN-methyl groupTargets major site of oxidative demethylation
Isotopic EnrichmentN/A>95%Ensures reliability in tracer studies and metabolic experiments
Storage ConditionsNot specified-20°C (ambient shipping)Maintains stability of deuterated compound [5] [10]

Analytical characterization relies heavily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry readily distinguishes the +3 Da mass shift of Eletriptan-d3 from its protiated counterpart, enabling precise quantification in biological matrices. NMR, particularly ²H-NMR and ¹H-NMR (showing absence of the methyl proton signal), confirms the site-specific deuteration and isotopic purity [1] [8]. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) techniques, as applied in analogous receptor-ligand interaction studies [6], could theoretically probe conformational dynamics induced by deuteration, although specific HDX data on Eletriptan-d3 binding to serotonin receptors is not reported in the available literature.

Eletriptan-d3 is commercially available as a research chemical (e.g., MedChemExpress HY-A0039S, Clearsynth, Axios Research AR-E08758) strictly for investigational purposes ("For research use only. We do not sell to patients") [1] [7] [8].

Rationale for Deuterium Substitution in Serotonin Receptor Agonists

The deuteration of eletriptan specifically targets the N-methyl group on its pyrrolidine moiety, driven by a well-defined metabolic rationale grounded in the pharmacology and biotransformation pathways of triptans:

  • Metabolic Vulnerability of Eletriptan: Non-deuterated eletriptan undergoes extensive hepatic metabolism, primarily (>90%) mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is oxidative N-demethylation at the pyrrolidine methyl group, producing the pharmacologically active but significantly less potent (≈10% activity) metabolite N-desmethyl eletriptan [4] [10]. Secondary pathways include oxidation to form the N-oxide and indole acetic acid derivatives. This rapid metabolism contributes to eletriptan's mean terminal elimination half-life of approximately 4 hours [4].
  • DKIE at the Metabolic Soft Spot: Substituting the three hydrogens of the metabolically labile N-methyl group (-CH₃) with deuterium creates a -CD₃ group. The stronger C-D bond significantly impedes the rate-limiting hydrogen (deuterium) abstraction step during CYP3A4-mediated oxidative N-demethylation. This introduces a primary deuterium kinetic isotope effect (kH/kD), substantially slowing the formation rate of N-desmethyl eletriptan [1] [3].
  • Potential Pharmacokinetic Advantages: By attenuating this primary metabolic pathway, Eletriptan-d3 is anticipated to exhibit:
  • Increased Metabolic Stability: Reduced intrinsic clearance via CYP3A4.
  • Extended Plasma Half-life: Prolonged exposure to the more potent parent compound.
  • Enhanced Oral Bioavailability: Potential reduction in first-pass metabolism.
  • Reduced Interindividual Variability: Less susceptibility to drug-drug interactions involving CYP3A4 inducers or inhibitors [3] [4].
  • Preservation of Pharmacodynamics: Crucially, deuteration at the N-methyl position is designed to have minimal impact on the molecule's affinity for its primary targets—the 5-HT₁B and 5-HT₁D receptors. Eletriptan exhibits high affinity (Ki = 0.92 nM for 5-HT₁B, 3.14 nM for 5-HT₁D) [1] [2] [4]. The N-methyl group is not directly involved in receptor binding interactions, which primarily involve the indole nucleus, the sulfonyl group, and the basic nitrogen of the pyrrolidine ring. Therefore, Eletriptan-d3 is expected to retain the agonist potency and receptor selectivity profile of the parent drug while offering improved pharmacokinetic properties [1] [2] [4].
  • Research Utility: Beyond potential therapeutic optimization, Eletriptan-d3 serves as an indispensable internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its nearly identical chromatographic behavior and extraction efficiency as eletriptan, but with a distinct mass signature. This enables precise quantification of eletriptan and its metabolites in complex biological samples [1] [8] [10]. It also functions as a tracer for studying absorption, distribution, metabolism, and excretion (ADME) properties without using radioactive isotopes.

Table 2: Rationale and Expected Impact of Deuterium Substitution in Eletriptan-d3

AspectNon-deuterated EletriptanEletriptan-d3 (Theoretical/Research)Basis/Expected Outcome
Major Metabolic PathwayCYP3A4-mediated N-demethylation → N-Desmethyl Eletriptan (active, low potency)Slowed N-demethylation via DKIEPrimary isotope effect (kH/kD) on rate-limiting C-H abstraction [3] [4]
Key Metabolic EnzymeCYP3A4 (primary)CYP3A4 (activity attenuated at target site)Site-specific deuteration at known metabolic soft spot
Plasma Half-life (t₁/₂)~4 hoursAnticipated prolongationReduced clearance due to decreased formation of primary metabolite
Bioanalytical RoleAnalyte of interestMass spectrometric internal standard+3 Da mass shift enables distinct SRM transitions; identical physicochemical properties [1] [10]
Receptor Binding (5-HT₁B/₁D)Ki = 0.92 nM / 3.14 nMExpected near-identical affinityDeuteration site distal from pharmacophore; preserved stereochemistry [1] [4]
Research ApplicationTherapeutic compound; ADME study substrateMetabolic tracer; Improved pharmacokinetics candidateExploits DKIE for enhanced stability while maintaining pharmacology

The development of Eletriptan-d3 thus embodies a rational structure-metabolism relationship (SMR) approach within the triptan class. By specifically targeting a high-clearance metabolic pathway through isotopic substitution, it aims to overcome a key pharmacokinetic limitation while preserving the established efficacy and safety profile associated with 5-HT₁B/₁D receptor agonism for migraine therapy [1] [3] [4]. Its existence underscores the importance of detailed metabolic understanding in designing optimized therapeutic agents through isotopic engineering.

Properties

CAS Number

1287040-94-1

Product Name

Eletriptan-d3

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole

Molecular Formula

C22H26N2O2S

Molecular Weight

385.54

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3

InChI Key

PWVXXGRKLHYWKM-ZDRPVFGASA-N

SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Synonyms

3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole-d3; _x000B_UK-116044-d3; Relpax-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.